molecular formula C20H15N3O3 B2548037 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 920438-16-0

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2548037
CAS No.: 920438-16-0
M. Wt: 345.358
InChI Key: IDSVBPQSMPAEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at the 5-position and a naphthalene-2-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it a privileged structure for drug design .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-17-9-5-4-8-16(17)19-22-23-20(26-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSVBPQSMPAEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

The most widely documented method involves the cyclocondensation of 2-methoxybenzohydrazide with naphthalene-2-carboxylic acid derivatives. This reaction typically employs dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation.

Reaction Scheme:

  • Hydrazide Preparation: 2-Methoxybenzoic acid is converted to its hydrazide derivative via treatment with hydrazine hydrate in ethanol under reflux.
  • Cyclocondensation: The hydrazide reacts with naphthalene-2-carbonyl chloride in the presence of POCl₃ at 80–100°C for 6–8 hours.
  • Workup: The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol, yielding 58–62% of the target compound.

Critical Parameters:

  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) optimizes solubility of intermediates.
  • Stoichiometry: A 1:1.2 molar ratio of hydrazide to acyl chloride minimizes side products.

Alternative Route via Carbodiimide-Mediated Coupling

A patent-derived method (EP2520575B1) describes coupling 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine with naphthalene-2-carboxylic acid using carbodiimide reagents.

Procedure:

  • Activation: Naphthalene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Coupling: The activated acid reacts with the oxadiazole amine at room temperature for 12 hours.
  • Isolation: Post-reaction, the mixture is extracted with methylene chloride, dried over Na₂SO₄, and purified via flash chromatography (yield: 36–42%).

Advantages:

  • Avoids harsh dehydrating agents.
  • Suitable for heat-sensitive intermediates.

Optimization Strategies and Yield Enhancement

Catalytic Improvements

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the hydrazide and acyl chloride mixture at 100 W for 5 minutes in POCl₃ increases yields to 74% while reducing byproduct formation.

Solvent-Free Conditions

Green chemistry approaches utilizing mechanochemical grinding (ball milling) of 2-methoxybenzohydrazide and naphthalene-2-carboxylic anhydride achieve 68% yield without solvents, enhancing sustainability.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale studies show that continuous flow reactors improve heat transfer and mixing efficiency compared to batch processes. Key parameters include:

Parameter Optimal Value Effect on Yield
Residence Time 12 minutes Maximizes conversion
Temperature 85°C Balances rate and decomposition
Catalyst Loading 0.5 mol% FeCl₃ Accelerates cyclization

Crystallization Optimization

Industrial recrystallization employs antisolvent addition (water into methanol) to control crystal size distribution, ensuring consistent bioavailability in pharmaceutical formulations.

Characterization and Quality Control

Spectroscopic Validation

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.25–7.45 (m, 10H, naphthalene and aryl-H), 3.89 (s, 3H, OCH₃).
  • HPLC Purity: >99.5% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Impurity Profiling

Common byproducts include:

  • Naphthalene-2-carboxylic Acid: <0.3% (controlled via excess hydrazide).
  • Dimerized Oxadiazoles: <0.1% (suppressed by inert atmosphere).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Cyclocondensation 58–62 99.5 High Moderate (POCl₃ use)
Carbodiimide Coupling 36–42 98.8 Medium Low
Microwave-Assisted 74 99.7 High Moderate
Solvent-Free 68 99.2 Low Minimal

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been investigated for various biological activities:

  • Antimicrobial Activity : Studies indicate potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated significant growth inhibition in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Anti-inflammatory and Analgesic Properties : Preliminary research suggests that this compound may also exhibit anti-inflammatory effects, making it a candidate for further exploration in pain management therapies.

Materials Science

The unique structure of this compound allows for applications in materials science:

  • Fluorescent Materials : The compound's ability to emit fluorescence makes it suitable for use in the development of new materials with specific optical properties.
  • Conductive Polymers : Its chemical structure can be utilized in the synthesis of conductive polymers, which have applications in electronic devices.

Antimicrobial Activity Case Study

A study focused on the antimicrobial efficacy of this compound revealed:

  • In Vitro Testing : The compound was tested against several bacterial strains. The results indicated a broad spectrum of activity with notable potency comparable to established antibiotics.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Anticancer Activity Case Study

In another investigation, the anticancer properties were assessed using various human cancer cell lines:

  • Cell Lines Tested : The compound was tested against SNB-19 and OVCAR-8 cell lines.
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26

These findings suggest that the compound's mechanism of action may involve targeting specific enzymes associated with cell proliferation .

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Oxadiazole Substituent Naphthalene Position Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 2-Methoxyphenyl 2-Carboxamide C₂₁H₁₇N₃O₃ 365.38* Not explicitly reported N/A
N-[5-(2-Chlorophenyl)-...]-3-Methoxynaphthalene-2-carboxamide 2-Chlorophenyl 3-Methoxy, 2-carboxamide C₂₀H₁₄ClN₃O₃ 379.80 Not reported
N-(2-Methoxyphenyl)-5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine 4-Chlorophenyl N/A C₁₅H₁₁ClN₄O 298.73 Antiproliferative (GP: 45.20)
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) 4-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72 Antimicrobial
N-[5-(4-Fluorophenyl)-...]-3,4-dihydroisoquinoline-2-carboxamide 4-Fluorophenyl Dihydroisoquinoline C₁₈H₁₅FN₄O₂ 338.34 Not reported

*Calculated based on molecular formula.

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group provides electron-donating effects, contrasting with chloro (e.g., ) or fluoro () substituents, which are electron-withdrawing. This difference may alter interactions with hydrophobic pockets or hydrogen-bond acceptors in target proteins.

Table 2: Activity Comparisons of Oxadiazole Derivatives

Compound Substituent Activity Type Efficacy (Reported Metrics) Selectivity Notes Reference
Target Compound 2-Methoxyphenyl Unknown N/A N/A N/A
4b (N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-oxadiazol-2-amine) 4-Chlorophenyl Antiproliferative Mean GP: 45.20 Non-Small Cell Lung Cancer
5f (N-{[5-(4-Methoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine) 4-Methoxyphenyl Anticancer High selectivity for HOP-92 Lung Cancer
OZE-I 5,6,7,8-Tetrahydro-2-naphthalenyl Antimicrobial MIC values not provided Staphylococcus aureus biofilm inhibition
  • Antiproliferative Activity : The 4-chlorophenyl analog () showed moderate activity (GP: 45.20), suggesting that chloro substituents may enhance cytotoxicity compared to methoxy groups.
  • Antimicrobial vs. Anticancer : Methoxy-substituted compounds (e.g., ) demonstrate cancer cell selectivity, while chlorophenyl derivatives () show broader antimicrobial effects.

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a notable compound within the class of oxadiazole derivatives, which has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that combines a naphthalene moiety with an oxadiazole ring. The molecular formula is C18_{18}H16_{16}N4_{4}O3_{3}, and its structural characteristics are pivotal for its biological activity. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

This compound has been investigated for several biological activities:

  • Anticancer Activity : The compound has shown promise as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Studies indicate that it can effectively occupy the hinge region of the VEGFR-2 binding site, validating its pharmacophoric features as an inhibitor .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is often measured through minimum inhibitory concentration (MIC) assays, where it has shown potent inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is required to elucidate the underlying mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other oxadiazole derivatives:

Compound Name Structural Features Unique Aspects
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamideSimilar oxadiazole structure with a different methoxy substitutionPotentially different biological activity due to position of methoxy group
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamideContains a chlorophenyl group instead of methoxyMay exhibit enhanced antimicrobial properties due to chlorine substitution

This table highlights how variations in substituents can influence the biological activity of oxadiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • VEGFR Inhibition Study : A synthesis and evaluation study demonstrated that this compound effectively inhibits VEGFR-2 in vitro. The study confirmed that modifications to the naphthalene moiety can enhance binding affinity and selectivity .
  • Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy .
  • Cytotoxicity Assays : Further investigations into cytotoxic effects showed that the compound could induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Q & A

Q. Basic

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% acceptable for preliminary studies).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxy proton at ~3.8 ppm, naphthalene aromatic protons at 7.5–8.5 ppm).
    • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]⁺: m/z 388.12).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .

What advanced techniques are suitable for resolving contradictions in bioactivity data across assays?

Advanced
Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies:

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Solvent Optimization : Replace DMSO with PBS or cyclodextrin complexes if solubility artifacts occur.
  • Target-Specific Assays : Use in vitro enzyme inhibition (e.g., COX-2, LOX) and in silico docking (AutoDock Vina) to validate mechanism .

How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?

Q. Advanced

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol).
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and hydrogen bonding networks.
  • Key Outputs : Analyze dihedral angles between the oxadiazole and naphthalene rings; identify π-π stacking or H-bonding (e.g., carboxamide-NH to methoxy-O) .

How do structural modifications on the oxadiazole ring influence biological activity?

Q. Advanced

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -Cl at para position): Enhance antimicrobial activity (MIC reduced by 50% vs. methoxy) .
    • Bulkier Groups (e.g., tert-butyl): Improve CB1 receptor binding affinity (IC₅₀ < 2 nM) but reduce solubility .
  • Methodology : Perform SAR studies using analogues with systematic substitutions (e.g., halogen, alkyl, aryl). Assess activity via standardized assays (e.g., microdilution for antimicrobials, radioligand displacement for receptors) .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADME Prediction : Use SwissADME to calculate logP (expected ~3.5), topological polar surface area (~90 Ų), and blood-brain barrier permeability (likely low).
  • Metabolism : Simulate cytochrome P450 interactions (CYP3A4/2D6) via StarDrop’s WhichP450 module.
  • Toxicity : Run ProTox-II to estimate hepatotoxicity risk and LD₅₀ (rodent) .

How can crystallographic data inform co-crystallization studies with biological targets?

Q. Advanced

  • Co-Crystallization : Soak protein crystals (e.g., human serum albumin) with 1 mM compound solution.
  • Density Maps : Analyze Fo-Fc maps in Coot to identify binding pockets (e.g., Sudlow site I for naphthalene interactions).
  • Thermodynamics : Validate binding via ITC (ΔG ≈ -10 kcal/mol expected for strong interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.